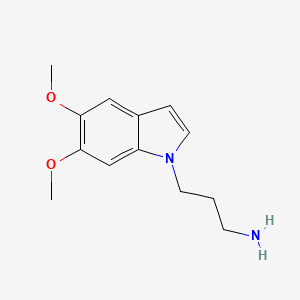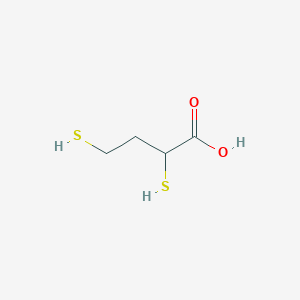
2,4-Bis(sulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimercaptobutanoic acid is an organic compound with the molecular formula C4H8O2S2 It is a carboxylic acid that contains two thiol (mercapto) groups at the 2 and 4 positions of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimercaptobutanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid derivatives with thiol-containing reagents under controlled conditions. For example, the reaction of 2,4-dibromobutanoic acid with thiourea followed by hydrolysis can yield 2,4-dimercaptobutanoic acid. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of 2,4-dimercaptobutanoic acid may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 2,4-dithianylbutanoic acid, which can be synthesized from readily available starting materials. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, leading to the formation of 2,4-dimercaptobutanoic acid.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimercaptobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of thiol groups makes it susceptible to oxidation, forming disulfides. Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives. Substitution reactions can occur at the thiol groups, leading to the formation of thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2). These reactions typically occur under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group.
Substitution: Thiol groups can be substituted using alkyl halides or other electrophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of disulfides (e.g., 2,4-dithianylbutanoic acid).
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of thioethers or other sulfur-containing compounds.
Scientific Research Applications
2,4-Dimercaptobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its thiol groups can participate in various reactions, making it a versatile intermediate.
Biology: Investigated for its potential as a chelating agent for heavy metals. The thiol groups can bind to metal ions, making it useful in detoxification processes.
Medicine: Explored for its potential therapeutic applications, including as an antidote for heavy metal poisoning. Its ability to chelate metals can help in the treatment of conditions such as lead or mercury poisoning.
Industry: Used in the synthesis of polymers and other materials. Its unique chemical properties make it valuable in the production of specialized materials.
Mechanism of Action
The mechanism of action of 2,4-dimercaptobutanoic acid primarily involves its thiol groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This chelation process can prevent or reverse the toxic effects of heavy metals by facilitating their excretion from the body. The molecular targets include metal ions such as lead, mercury, and arsenic, and the pathways involved include the formation of metal-thiol complexes that are excreted via the kidneys.
Comparison with Similar Compounds
Similar Compounds
Meso-2,3-dimercaptosuccinic acid (DMSA): Another chelating agent with similar applications in heavy metal detoxification.
Dimercaprol: Used as an antidote for heavy metal poisoning, similar to 2,4-dimercaptobutanoic acid.
2,3-dimercaptopropanol:
Uniqueness
2,4-Dimercaptobutanoic acid is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metal ions. Its dual thiol groups provide strong chelating properties, making it effective in binding and removing heavy metals from biological systems. Additionally, its carboxylic acid group offers versatility in chemical reactions, enabling the synthesis of various derivatives for different applications.
Properties
CAS No. |
126660-83-1 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
2,4-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C4H8O2S2/c5-4(6)3(8)1-2-7/h3,7-8H,1-2H2,(H,5,6) |
InChI Key |
PVERQJVCDFCIDS-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


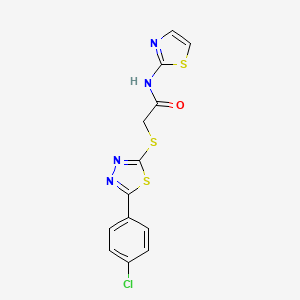

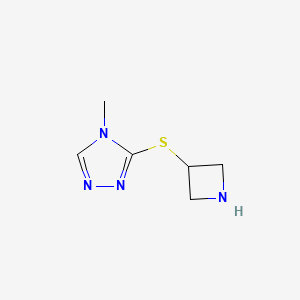
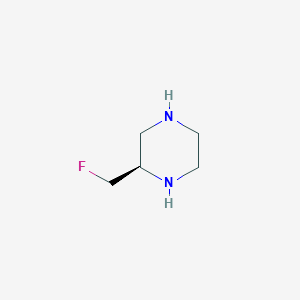


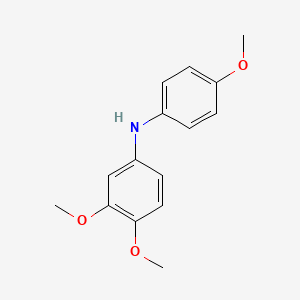
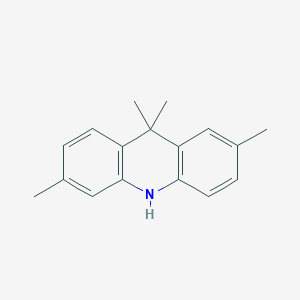
![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)
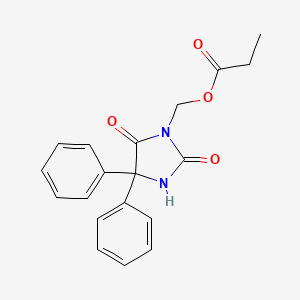

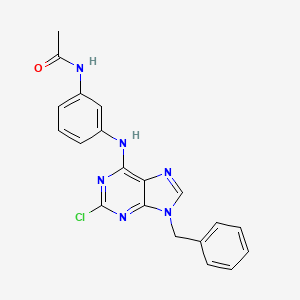
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
